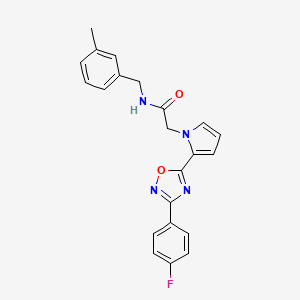

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(3-methylbenzyl)acetamide

Description

This compound features a 1,2,4-oxadiazole core linked to a pyrrole ring and an acetamide group substituted with a 3-methylbenzyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its hydrogen-bonding capabilities and metabolic stability, making it prevalent in medicinal chemistry . The 4-fluorophenyl group enhances electronic interactions with biological targets, while the 3-methylbenzyl substituent contributes to lipophilicity and steric bulk.

Properties

IUPAC Name |

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c1-15-4-2-5-16(12-15)13-24-20(28)14-27-11-3-6-19(27)22-25-21(26-29-22)17-7-9-18(23)10-8-17/h2-12H,13-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTINKYHKZIHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(3-methylbenzyl)acetamide represents a class of oxadiazole derivatives that have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antibacterial, antitumor, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 304.32 g/mol . Its structure includes a pyrrole ring and an oxadiazole moiety, which are known for their significant biological activities.

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit promising antibacterial properties. For example, compounds structurally related to 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . In a comparative study, derivatives demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 31.25 | |

| Related Oxadiazole Derivative | E. coli | 15.00 |

Antitumor Activity

Studies have also highlighted the antitumor potential of similar oxadiazole compounds. The incorporation of the fluorophenyl group has been linked to enhanced cytotoxic effects against cancer cell lines. For instance, one study reported that certain oxadiazole derivatives induced apoptosis in human cancer cells through the activation of caspase pathways .

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives are significant as they can mitigate oxidative stress in biological systems. Compounds derived from 1,2,4-oxadiazoles have been shown to scavenge free radicals effectively, contributing to their potential therapeutic applications in diseases related to oxidative damage .

Enzyme Inhibition

Recent research has identified that some oxadiazole derivatives exhibit inhibitory activity against enzymes such as monoamine oxidase (MAO). This suggests potential applications in treating neurodegenerative disorders where MAO activity is implicated .

Case Studies

Several studies have investigated the biological activities of oxadiazole derivatives:

- Antibacterial Screening : A series of synthesized oxadiazole compounds were tested against multiple bacterial strains. One compound exhibited potent activity against MRSA with an MIC value significantly lower than that of conventional antibiotics .

- Antitumor Effects : In vitro studies on human breast cancer cell lines showed that specific derivatives could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase .

- Neuroprotective Effects : A study explored the neuroprotective potential of oxadiazole derivatives in models of oxidative stress-induced neuronal damage, showing promising results in reducing cell death and improving cell viability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound is compared to three analogs from the evidence (Table 1):

*Estimated based on substituent contributions.

Key Observations:

The chromenone analog’s fluorine atoms and fused ring system enhance metabolic stability and rigidity, reflected in its high melting point .

Heterocyclic Core Influence: The 1,2,4-oxadiazole-pyrrole system (target compound and ) favors planar interactions with biological targets, whereas the thiazole-pyrazole hybrid in may engage in distinct binding modes via sulfur and nitrogen lone pairs.

Pharmacological Implications

While direct activity data are unavailable for the target compound, inferences can be drawn from analogs:

- Antimicrobial Activity : Oxadiazole derivatives often exhibit antimicrobial properties; the fluorine atom may enhance penetration through bacterial membranes .

- Kinase Inhibition: The chromenone analog’s high molecular weight and fluorinated aromatic systems align with kinase inhibitor design principles .

- Metabolic Stability: Fluorine substituents and rigid cores (e.g., chromenone) reduce oxidative metabolism, extending half-life .

Research Findings and Data Gaps

- Pharmacokinetic Data : Absence of logP, IC50, or bioavailability data for the target compound limits direct comparisons. Further studies are needed to evaluate its ADMET profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.